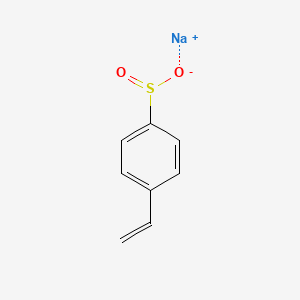
Sodium 4-Vinylbenzenesulfinate
Vue d'ensemble
Description
Synthesis Analysis
Sodium 4-Vinylbenzenesulfonate can be used as a starting material to synthesize poly (sodium 4-vinylbenzenesulfonate) via free radical and controlled radical polymerization .Molecular Structure Analysis
The molecular weight of Sodium 4-Vinylbenzenesulfonate is 206.19 . The SMILES string representation of its structure is [Na+].[O-]S(=O)(=O)c1ccc(C=C)cc1 .Physical And Chemical Properties Analysis
Sodium 4-Vinylbenzenesulfonate is a powder with a melting point of ≥300 °C . It is a technical grade compound with an assay of ≥90% .Applications De Recherche Scientifique
Application in Membrane Capacitive Deionization Process
- Summary of the Application : Sodium 4-Vinylbenzenesulfinate is used in the synthesis of a poly (vinylidene fluoride)- graft -sodium 4-vinylbenzene sulfonate copolymer (PVDF- g -PSVBS). This copolymer is used to prepare cation exchange membranes, which have applications in the membrane capacitive deionization (MCDI) process .
- Methods of Application or Experimental Procedures : The PVDF- g -PSVBS cation exchange membranes are prepared by grafting sodium 4-vinylbenzene sulfonate (SVBS) onto dehydrofluorinated poly (vinylidene fluoride) (PVDF). The membranes are prepared using a casting method. The structure of the membranes is investigated with Fourier transform infrared spectroscopy (FTIR) and Raman spectroscopy .
- Results or Outcomes : The salt removal efficiency for application to the MCDI process was conducted. As the degree of grafting increases, the sulfur element is uniformly distributed and increased. To prepare consistent and homogeneous membranes, it is suggested that the annealing temperature of PVDF- g -PSVBS membranes is below 60 °C .
Application in Synthesis of Organosulfur Compounds
- Summary of the Application : Sodium sulfinates, including Sodium 4-Vinylbenzenesulfinate, are powerful building blocks for the synthesis of organosulfur compounds . They have demonstrated incredible flexible reactivity, such as being nucleophilic, electrophilic, and radical reagents by providing suitable reaction conditions .
- Methods of Application or Experimental Procedures : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
- Results or Outcomes : The significant achievement of developing sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions is also thoroughly discussed . Of note, the most promising site-selective C–H sulfonylation, photoredox catalytic transformations and electrochemical synthesis of sodium sulfinates are also demonstrated .
Application in Food Packaging
- Summary of the Application : Sodium 4-Vinylbenzenesulfinate is used in the synthesis of poly(sodium 4-styrene sulfonate)-capped sulfur quantum dots, which have shown superior bactericidal potential than clinically used antibiotics .
- Methods of Application or Experimental Procedures : The sulfur quantum dots are synthesized from sublimed sulfur, an excessively produced and underutilized waste by-product of the petroleum industry . These quantum dots are then capped with poly(sodium 4-styrene sulfonate) to enhance their bactericidal properties .
- Results or Outcomes : The poly(sodium 4-styrene sulfonate)-capped sulfur quantum dots exhibited superior bactericidal potential than clinically used antibiotics (e.g., vancomycin for Methicillin-resistant Staphylococcus aureus and piperacillin/tazobactam for Pseudomonas aeruginosa), eradicating bacterial colonies within 20 minutes .
Application in HPLC Analysis
- Summary of the Application : Sodium 4-Vinylbenzenesulfinate can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method .
- Methods of Application or Experimental Procedures : The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
- Results or Outcomes : This method provides a simple condition for the analysis of Sodium 4-Vinylbenzenesulfinate .
Application in Synthesis of Sulfur-Containing Compounds
- Summary of the Application : Sodium sulfinates, including Sodium 4-Vinylbenzenesulfinate, are powerful building blocks for the synthesis of organosulfur compounds . They have demonstrated incredible flexible reactivity, such as being nucleophilic, electrophilic, and radical reagents by providing suitable reaction conditions .
- Methods of Application or Experimental Procedures : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
- Results or Outcomes : The significant achievement of developing sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions is also thoroughly discussed . Of note, the most promising site-selective C–H sulfonylation, photoredox catalytic transformations and electrochemical synthesis of sodium sulfinates are also demonstrated .
Safety And Hazards
Propriétés
IUPAC Name |
sodium;4-ethenylbenzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S.Na/c1-2-7-3-5-8(6-4-7)11(9)10;/h2-6H,1H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZJTTDABHNRPI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635672 | |
| Record name | Sodium 4-ethenylbenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-Vinylbenzenesulfinate | |
CAS RN |
60081-73-4 | |
| Record name | Sodium 4-ethenylbenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



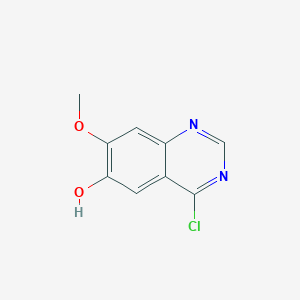
![(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid](/img/structure/B1592454.png)
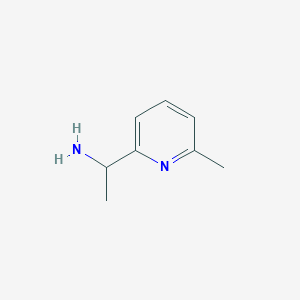
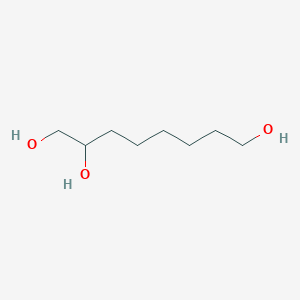
![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)
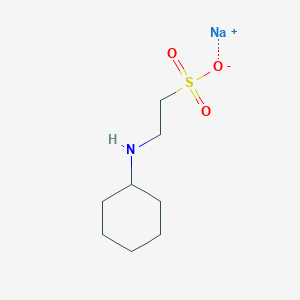

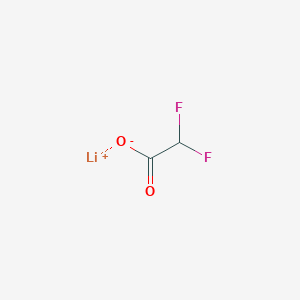
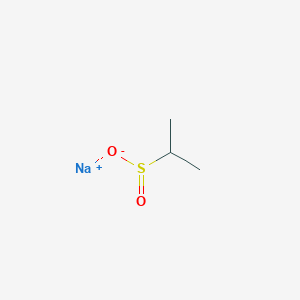
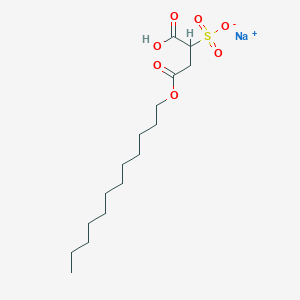
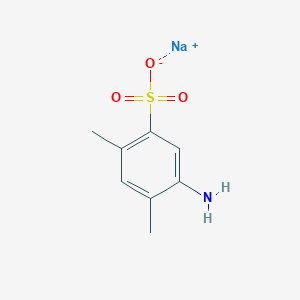
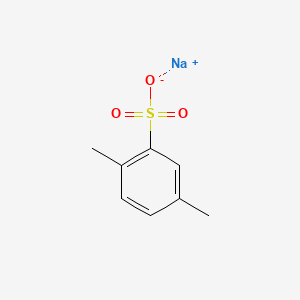
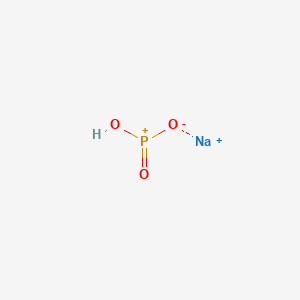
![5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1592474.png)